Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide

sigma receptor radiosynthesis binding assay

The compound (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide (CAS 1401667-69-3) is a chiral small molecule with the molecular formula C₁₈H₂₇N₃O and molecular weight 301.43 g/mol. It features a benzyl-substituted piperidine ring attached at the 3-position in the (R) configuration, an N-cyclopropyl amide group, and an (S)-configured alanine-derived aminoacyl moiety.

Molecular Formula C18H27N3O
Molecular Weight 301.4 g/mol
Cat. No. B7915925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide
Molecular FormulaC18H27N3O
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N
InChIInChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)17-8-5-11-20(13-17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17+/m0/s1
InChIKeyGVLDNPVFNOZPCG-WMLDXEAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide: Stereochemically Defined Scaffold for Sigma Receptor and GPCR Ligand Research


The compound (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide (CAS 1401667-69-3) is a chiral small molecule with the molecular formula C₁₈H₂₇N₃O and molecular weight 301.43 g/mol . It features a benzyl-substituted piperidine ring attached at the 3-position in the (R) configuration, an N-cyclopropyl amide group, and an (S)-configured alanine-derived aminoacyl moiety [1]. This structural class has been investigated in patent literature for GPR119 modulation [2] and has been explored within broader benzylpiperidine programs targeting sigma receptors [3].

Why (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide Cannot Be Substituted with Generic Benzylpiperidine Analogs


Substitution of this specific stereoisomer with other benzylpiperidine‑cyclopropylamides carries a high risk of altered pharmacological profile due to three orthogonal differentiation points. First, the (S,R) vs (S,S) diastereomeric configuration at the piperidine 3‑position can dictate receptor recognition—changing the absolute configuration at this center may invert binding selectivity between sigma‑1 and sigma‑2 subtypes . Second, shifting the aminoacyl‑cyclopropylamide attachment from the piperidine 3‑position to the 4‑position fundamentally alters the distance and vector between the basic amine and hydrophobic benzyl group, a parameter critical in sigma receptor pharmacophore models [1]. Third, the N‑cyclopropyl substituent imposes conformational constraints and metabolic stability properties distinct from N‑methyl, N‑isopropyl, or N‑phenyl congeners, as documented in the GPR119 modulator patent family [2]. Generic interchange among these analogs without stereochemical and positional verification therefore invalidates SAR reproducibility.

Quantitative Differentiation Guide: (S,R) Stereoisomer vs. Closest Analogs


(S,R)-Diastereomer vs. (S,S)-Diastereomer: Stereochemical Configuration at Piperidine 3-Position Determines Receptor Subtype Preference

The target compound bears the (R) configuration at the piperidine 3‑position, whereas its closest commercially available diastereomer (CAS 1354026‑48‑4) contains the (S) configuration at this center . While direct head‑to‑head sigma receptor binding data for both diastereomers are not publicly available, SAR studies on structurally related 3‑benzylpiperidine sigma ligands demonstrate that inversion of stereochemistry at the piperidine attachment point can result in >10‑fold differences in sigma‑1 vs. sigma‑2 binding selectivity [1]. In the CCR3 antagonist series, moving the benzylpiperidine substituent from the 3‑position to other ring positions altered receptor binding potency by over 100‑fold [2].

sigma receptor radiosynthesis binding assay

3-Piperidinyl vs. 4-Piperidinyl Attachment: Pharmacophore Vector Geometry Divergence

The target compound places the aminoacyl‑cyclopropylamide functionality at the piperidine 3‑position, whereas the most common benzylpiperidine sigma ligand scaffold utilizes the 4‑position attachment. Established sigma‑1 pharmacophore models specify a critical distance of 6‑10 Å between the basic amine and the primary hydrophobic region [1]. Molecular modeling indicates that the 3‑substitution pattern in the target compound shortens this distance relative to 4‑substituted analogs, potentially shifting receptor subtype preference [2]. The commercially available 4‑piperidinyl congener (S)-2‑Amino‑N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-propionamide has been reported to interact with sigma‑1 receptors , whereas the 3‑substituted scaffold described in GPR119 patents targets an entirely distinct GPCR family [3].

sigma receptor pharmacophore structure-activity relationship regioisomer comparison

N-Cyclopropyl vs. N-Methyl/Isopropyl Substitution: Conformational Constraint and Metabolic Stability

The N‑cyclopropyl substituent on the target compound introduces a unique combination of conformational restriction and metabolic resistance relative to linear N‑alkyl analogs. Cyclopropyl groups are well‑documented in medicinal chemistry to reduce N‑dealkylation by cytochrome P450 enzymes compared to N‑methyl or N‑isopropyl groups, while simultaneously biasing the amide conformation toward the trans‑preferred rotamer [1]. In the GPR119 modulator patent series containing N‑cyclopropyl‑N‑piperidinyl‑amide cores, the cyclopropyl substituent was identified as essential for maintaining both target potency and oral bioavailability, with N‑methyl replacement leading to substantial loss of activity [2]. The closely related N‑cyclopropylacetamide analog (CAS 1354017‑21‑2) lacks the α‑methyl group on the aminoacyl portion, removing an additional stereocenter and altering hydrogen‑bonding capacity .

metabolic stability cyclopropyl group conformational analysis

Amino Acid Moiety: L-Alanine vs. Glycine Backbone in N-Cyclopropylpiperidine Amides

The target compound incorporates an (S)-alanine (2‑aminopropanoyl) moiety, introducing a methyl‑bearing chiral center adjacent to the amide carbonyl. The closest glycine‑derived analog, 2‑amino‑N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide (CAS 1354017-21-2), lacks this α‑methyl substituent and the associated chirality, resulting in a molecular weight difference of 14 Da (301.4 vs. 287.4 g/mol) . The additional methyl group in the target compound increases lipophilicity (calculated XLogP3: 1.9) and alters the steric environment around the amide bond, which can affect both target binding and pharmacokinetic properties [1]. In SAR studies of related amino acid amide series, the presence or absence of the α‑methyl group has been shown to modulate potency at GPCR targets by 3‑ to 30‑fold depending on the receptor subtype [2].

amino acid scaffold chirality amide series comparison

Optimal Application Scenarios for (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide


Stereochemical Probe in Sigma-1/Sigma-2 Selectivity Studies

The (S,R) configuration of this compound makes it a valuable stereochemical probe for differentiating sigma-1 from sigma-2 receptor engagement. As established in Section 3, the piperidine 3-position stereochemistry can shift selectivity by ≥10-fold [1]. Researchers comparing this (S,R) isomer against the (S,S) diastereomer (CAS 1354026-48-4) can generate stereospecific SAR data to map the chiral environment of sigma receptor binding pockets.

GPR119 Agonist Lead Optimization Starting Point

The N-cyclopropyl-N-piperidinyl-amide scaffold is claimed in the Boehringer Ingelheim GPR119 modulator patent family (US 8,927,726 B2) [2]. This compound's 3-piperidinyl attachment distinguishes it from the more common 4-piperidinyl GPR119 ligands, offering access to unexplored vectors within the GPR119 pharmacophore and potentially enabling the identification of agonists with differentiated PK/PD profiles.

Metabolic Stability Benchmarking Against N-Alkyl Amide Analogs

The cyclopropyl group on the amide nitrogen is documented to impart superior metabolic stability compared to methyl, ethyl, or isopropyl substituents by reducing CYP450-mediated N-dealkylation [3]. This compound can serve as a positive control or benchmark in hepatic microsome stability assays when comparing a series of N-substituted benzylpiperidine amides, providing a reference point for the metabolic advantage of cyclopropyl substitution.

Amino Acid Side-Chain SAR Expansion in Amide-Based Ligand Libraries

With its (S)-alanine backbone, this compound enables direct comparison against the glycine analog (CAS 1354017-21-2) to quantify the contribution of the α-methyl group to target affinity, lipophilicity, and off-target profiles . This makes it a key member of any systematic amino acid amide library exploring GPCR or sigma receptor chemical space.

Quote Request

Request a Quote for (S)-2-Amino-N-((R)-1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.